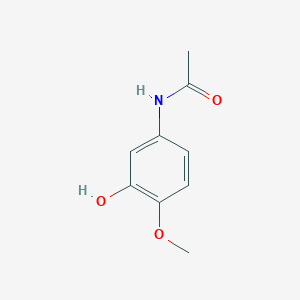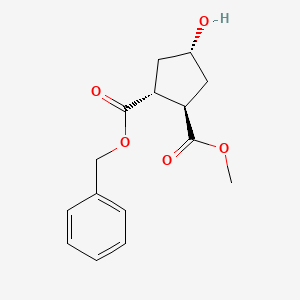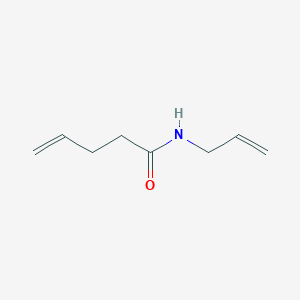
N-(Prop-2-en-1-yl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Prop-2-en-1-yl)pent-4-enamide: is an organic compound characterized by the presence of both an amide group and two alkenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-en-1-yl)pent-4-enamide typically involves the reaction of pent-4-enoic acid with prop-2-en-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(Prop-2-en-1-yl)pent-4-enamide can undergo oxidation reactions, particularly at the alkenyl groups, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Amines, alcohols.
Substitution: Various substituted amides.
Applications De Recherche Scientifique
Chemistry: N-(Prop-2-en-1-yl)pent-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved efficacy and reduced side effects. Its structural features allow for the design of molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile component in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(Prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
- N-(Prop-2-en-1-yl)prop-2-enamide
- N-(Prop-2-en-1-yl)acetamide
- N-(5-chloropyridin-2-yl)pent-4-enamide
Comparison: N-(Prop-2-en-1-yl)pent-4-enamide is unique due to its dual alkenyl groups, which provide additional sites for chemical modification compared to similar compounds. This structural feature enhances its versatility in synthetic applications and allows for the development of a broader range of derivatives. Additionally, its specific reactivity profile makes it suitable for targeted applications in medicinal and industrial chemistry.
Propriétés
Numéro CAS |
87842-68-0 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
N-prop-2-enylpent-4-enamide |
InChI |
InChI=1S/C8H13NO/c1-3-5-6-8(10)9-7-4-2/h3-4H,1-2,5-7H2,(H,9,10) |
Clé InChI |
SNGFQQGWBKVYJK-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


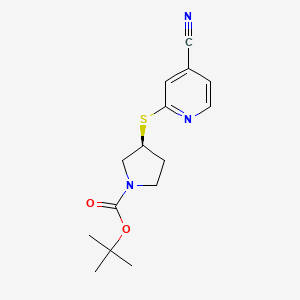
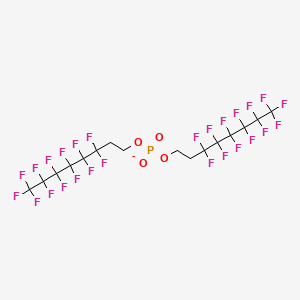
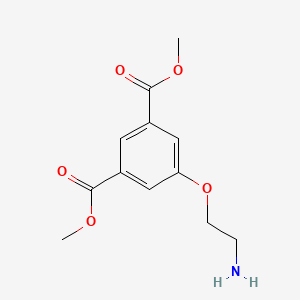

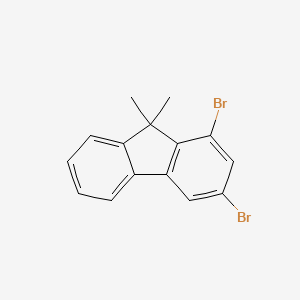
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
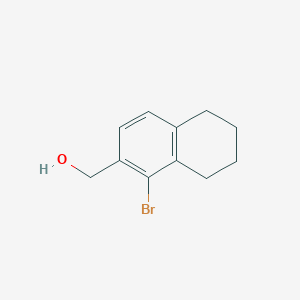



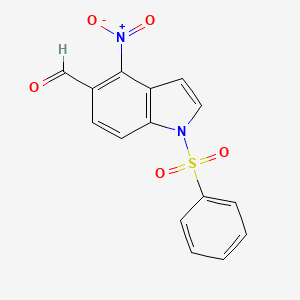
![Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B13973342.png)
